molecular formula C10H11N3S B1363179 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine CAS No. 39181-46-9

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1363179
CAS RN: 39181-46-9
M. Wt: 205.28 g/mol
InChI Key: PBMJDOZBOLDGHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position . For instance, 3-Methylbenzyl chloride can be prepared by side chain monochlorination of m-xylene in the presence of pyridine or pyridine derivatives at elevated temperature .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 1,3,4-thiadiazole compounds, including 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine, have been investigated for their biological activities. Compounds like these have shown potential in DNA protection, antimicrobial activity, and cytotoxicity against cancer cell lines. These findings suggest possible applications in chemotherapy and antibacterial therapies (Gür et al., 2020).

Anti-leishmanial Activity

  • Novel derivatives of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines have demonstrated significant anti-leishmanial activity, which could be crucial for developing treatments for leishmaniasis (Tahghighi et al., 2012).

Acetylcholinesterase-Inhibition Activities

  • 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, including variations of the core structure, have shown promising acetylcholinesterase inhibition. This could have implications in treating neurodegenerative diseases like Alzheimer's (Zhu et al., 2016).

Synthesis and Characterization Studies

  • The synthesis and characterization of these compounds have been a focus of several studies, highlighting their stability and potential as pharmaceutical agents. For instance, ultrasound-assisted synthesis methods have been explored for efficiency (Erdogan, 2018).

Fluorescence Studies

  • The fluorescence properties of certain derivatives have been studied, revealing potential applications in biochemical assays and imaging (Matwijczuk et al., 2018).

Antimicrobial and Nematicidal Activity

  • Some derivatives have shown notable antimicrobial and nematicidal activities, suggesting applications in agriculture and infection control (Reddy et al., 2010).

Photodynamic Therapy

  • The application in photodynamic therapy, particularly for cancer treatment, has been explored, emphasizing the need for further research in this area (Pişkin et al., 2020).

DNA Interactions

  • The interaction of these compounds with DNA has been a subject of study, which is crucial for understanding their potential therapeutic applications (Shivakumara & Krishna, 2021).

Carbonic Anhydrase Inhibitors

  • As carbonic anhydrase inhibitors, these compounds have been studied for their potential in treating glaucoma (Casini et al., 2003).

Metal Complex Synthesis

  • The synthesis of metal complexes with 1,3,4-thiadiazole derivatives, including studies on their structural and chemical properties, has been explored (Al-Amiery et al., 2009).

Ligand-forced Dimerization

  • The ligand-forced dimerization of copper(I)-olefin complexes with a 1,3,4-thiadiazole core has been studied for applications in materials chemistry (Ardan et al., 2017).

properties

IUPAC Name

5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-3-2-4-8(5-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMJDOZBOLDGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340182
Record name 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine

CAS RN

39181-46-9
Record name 5-[(3-Methylphenyl)methyl]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39181-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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